molecular formula C10H15Cl2NO B3107219 [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride CAS No. 1609406-35-0

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B3107219
CAS No.: 1609406-35-0
M. Wt: 236.13
InChI Key: GWDNUCCVUAAXQJ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of a chlorophenoxy group attached to an ethylamine moiety, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride
  • [2-(4-Methylphenoxy)ethyl]ethylamine hydrochloride
  • [2-(4-Fluorophenoxy)ethyl]ethylamine hydrochloride

Uniqueness

Compared to similar compounds, [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride is unique due to the presence of the chlorine atom in the phenoxy group. This chlorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNUCCVUAAXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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